REACTION_CXSMILES
|
[Na].[C:2](OCC)(=O)CC(OCC)=O.Cl[C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1>>[CH3:2][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1 |^1:0|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Type
|
TEMPERATURE
|
Details
|
Heat the solution to 80° C. for an additional 3 h (
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
completion of the reaction)
|
Type
|
CUSTOM
|
Details
|
Remove the diethyl malonate under reduced pressure
|
Type
|
ADDITION
|
Details
|
in a mixture of conc. H2SO4 (18 mL) and H2O (32 mL)
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture for 7 h at 105° C. (decarboxylation)
|
Duration
|
7 h
|
Type
|
WAIT
|
Details
|
to stand at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
Wash the mixture with 3×150 mL of Et2O and 2×200 mL of EtOAc
|
Type
|
EXTRACTION
|
Details
|
Basify the aqueous phase to pH 8-9 with NaOH and extract with 3×200 mL EtOAc
|
Type
|
FILTRATION
|
Details
|
Filter the combined organic extracts over Celite® (diatomaceous earth) (Celite Corporation, 137 West Central Avenue, Lompor, Calif. 93436)
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue crystallizes
|
Type
|
CUSTOM
|
Details
|
to give 2a-1 (15.0 g, 68%), mp 29-31° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |